molecular formula C14H15NO4S2 B2525726 methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate CAS No. 1396713-03-3

methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate

Cat. No.: B2525726
CAS No.: 1396713-03-3
M. Wt: 325.4
InChI Key: LCCPTSBZCGIPHZ-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate is a sulfonamide compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, making it a privileged structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzoic acid derivatives under specific conditions. The reaction often employs catalysts and reagents such as phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure, which is known for its pharmacological properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate is unique due to its specific combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-(2-thiophen-3-ylethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-19-14(16)12-2-4-13(5-3-12)21(17,18)15-8-6-11-7-9-20-10-11/h2-5,7,9-10,15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCPTSBZCGIPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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